5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Overview
Description
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a biochemical used for proteomics research . Its empirical formula is C7H6N2O2S .
Synthesis Analysis
Imidazothiazoles, including 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, have been the subject of significant research due to their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . The synthesis of these compounds often involves the condensation of aminothiazoles with various derivatives .Molecular Structure Analysis
The molecular structure of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is represented by the SMILES string O=C(O)C1=C©N=C2N1C=CS2 . Its molecular weight is 182.20 .Physical And Chemical Properties Analysis
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a solid compound . Its empirical formula is C7H6N2O2S and it has a molecular weight of 182.20 .Scientific Research Applications
Functionalized Imidazo[2,1‐b]thiazoles Synthesis :
- 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives were synthesized and used to create primary and secondary amide derivatives, demonstrating its potential as a versatile building block in organic synthesis (Peterlin-Mašič et al., 2000).
Heterocyclic Analog Synthesis :
- The compound was used as a precursor in the synthesis of heterocyclic analogs of α-aminoadipic acid and its esters, highlighting its utility in the development of complex organic molecules (Šačkus et al., 2015).
Antimicrobial Compound Development :
- Various derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid were synthesized and tested for antimicrobial activity, indicating its potential as a base structure for developing new antimicrobial agents (Ur et al., 2004).
Polysubstituted Imidazothiazoles Synthesis :
- The compound's derivatives were used in the synthesis of polysubstituted imidazothiazoles, showcasing its applicability in expanding chemical diversity for various applications (Faty et al., 2015).
Structural Studies and Molecular Interactions :
- The structure and molecular interactions of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives were studied, providing valuable insights into its chemical behavior and potential applications in drug design (Lynch & Mcclenaghan, 2004).
Ring Interconversions and Pharmacological Potential :
- Studies on ring-ring interconversions of derivatives of the compound revealed interesting pharmacological potential, suggesting its significance in medicinal chemistry (Billi et al., 2000).
Future Directions
The future directions of research involving 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and related compounds are likely to continue exploring their synthetic, structural, and biomedical potential . This includes further investigation into their synthesis methods, molecular structures, and potential applications in proteomics research .
properties
IUPAC Name |
5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)8-7-9(4)2-3-12-7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMXUMHKCZQHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672552 | |
Record name | 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
CAS RN |
1007874-71-6 | |
Record name | 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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